REACTION_CXSMILES
|
C([O:9][CH:10]1[C:14]([F:16])([CH3:15])[CH:13]([N:17]2[CH:22]=[CH:21][C:20]([NH:23]C(=O)C3C=CC=CC=3)=[N:19][C:18]2=[O:32])[O:12][CH:11]1[CH2:33][O:34]C(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C[O-].[Na+]>CO>[NH2:23][C:20]1[CH:21]=[CH:22][N:17]([CH:13]2[C:14]([F:16])([CH3:15])[CH:10]([OH:9])[CH:11]([CH2:33][OH:34])[O:12]2)[C:18](=[O:32])[N:19]=1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
aged (ca. 1 h)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched by addition of isobutyric acid (0.115 kg)
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution is concentrated under moderate vacuum
|
Type
|
DISTILLATION
|
Details
|
The batch is distilled to a volume of ca. 50 L
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry is heated to ca. 80° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled slowly to ca. 5° C.
|
Type
|
CUSTOM
|
Details
|
aged (ca. 2 h)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The precipitated product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with IPA (16.8 kg)
|
Type
|
CUSTOM
|
Details
|
dried in an oven at 70° C. in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(N(C=C1)C1OC(C(C1(C)F)O)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.26 kg | |
YIELD: PERCENTYIELD | 88.9% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:9][CH:10]1[C:14]([F:16])([CH3:15])[CH:13]([N:17]2[CH:22]=[CH:21][C:20]([NH:23]C(=O)C3C=CC=CC=3)=[N:19][C:18]2=[O:32])[O:12][CH:11]1[CH2:33][O:34]C(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C[O-].[Na+]>CO>[NH2:23][C:20]1[CH:21]=[CH:22][N:17]([CH:13]2[C:14]([F:16])([CH3:15])[CH:10]([OH:9])[CH:11]([CH2:33][OH:34])[O:12]2)[C:18](=[O:32])[N:19]=1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
aged (ca. 1 h)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched by addition of isobutyric acid (0.115 kg)
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution is concentrated under moderate vacuum
|
Type
|
DISTILLATION
|
Details
|
The batch is distilled to a volume of ca. 50 L
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry is heated to ca. 80° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled slowly to ca. 5° C.
|
Type
|
CUSTOM
|
Details
|
aged (ca. 2 h)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The precipitated product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with IPA (16.8 kg)
|
Type
|
CUSTOM
|
Details
|
dried in an oven at 70° C. in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(N(C=C1)C1OC(C(C1(C)F)O)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.26 kg | |
YIELD: PERCENTYIELD | 88.9% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |